3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL (CAS 1337613-28-1) is a tetrafluorinated amino alcohol with the molecular formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol. The compound features a 3,4-difluorophenyl ring, a gem-difluoro substituent at the 2-position, and a primary alcohol, placing it within the class of fluorinated β-amino alcohol building blocks used in medicinal chemistry for the construction of CNS-active agents and beta-blocker analogs.

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
Cat. No. B13307632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL
Molecular FormulaC9H9F4NO
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(CO)(F)F)N)F)F
InChIInChI=1S/C9H9F4NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2
InChIKeyVTHBKWHHAVKJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL: A Tetrafluorinated Amino Alcohol Building Block for CNS and Beta-Blocker Analog Synthesis


3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL (CAS 1337613-28-1) is a tetrafluorinated amino alcohol with the molecular formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol . The compound features a 3,4-difluorophenyl ring, a gem-difluoro substituent at the 2-position, and a primary alcohol, placing it within the class of fluorinated β-amino alcohol building blocks used in medicinal chemistry for the construction of CNS-active agents and beta-blocker analogs [1]. Its structural architecture — combining aryl fluorine substitution with backbone gem-difluorination — is designed to modulate amine basicity, lipophilicity, and metabolic stability relative to non-fluorinated or mono-fluorinated congeners [2].

Why Non-Fluorinated or Mono-Fluorinated 3-Amino-3-(3,4-difluorophenyl)propan-1-ol Analogs Cannot Replace the 2,2-Difluoro Congener


Simple substitution of the 2,2-difluoro group with hydrogen — yielding 3-amino-3-(3,4-difluorophenyl)propan-1-ol (CAS 790227-21-3) — produces a molecule with fundamentally different physicochemical properties. The gem-difluoro motif is a well-established carbonyl bioisostere that simultaneously lowers amine pKa by approximately 1–2 log units, increases lipophilicity (log D), and enhances metabolic stability toward CYP450-mediated N-dealkylation [1]. In the context of beta-blocker analog development, gem-difluorination at the carbon adjacent to the amine has been shown to increase catalytic efficiency (kcat/Km) for CYP1A2 metabolism by up to 3-fold compared to the non-fluorinated parent, directly altering pharmacokinetic disposition [1]. Consequently, procurement of the non-fluorinated analog for pharmacological studies will yield data that are not quantitatively translatable to the 2,2-difluoro scaffold and may lead to erroneous structure–activity conclusions [2].

Evidence-Based Differentiation of 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL from Its Closest Structural Analogs


Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Comparison with Non-Fluorinated Analog

Vendor-provided computed LogP for the target 2,2-difluoro compound is 1.59, compared to a computed LogP of 1.22 for the non-fluorinated analog 3-amino-3-(3,4-difluorophenyl)propan-1-ol . Additionally, the TPSA of the target compound is 46.25 Ų versus 46.25–55.2 Ų for the non-fluorinated analog (the latter value varying with the computational method) [1]. The 0.37 log unit increase in LogP translates to approximately 2.3-fold higher lipid partitioning at physiological pH, which is consistent with the established effect of gem-difluorination on amine basicity and lipophilicity in propranolol analog series [2].

Physicochemical profiling Lipophilicity Blood-brain barrier permeability

Predicted Amine Basicity (pKa) and Implications for CYP450 Metabolic Stability — Class-Level Inference

The predicted pKa of the most acidic proton in 3-amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL is 4.78 ± 0.10, as reported by NV Chem [1]. This value is ~2.5 log units lower than the pKa of the non-fluorinated analog (estimated pKa ≈ 7.3 for 3-amino-3-(3,4-difluorophenyl)propan-1-ol based on the parent 3-amino-1-propanol pKa = 7.8–8.0 [2]). In a structurally analogous series of fluorinated propranolol derivatives, Upthagrove and Nelson (2001) demonstrated that a 2-unit reduction in amine pKa — achieved through gem-difluorination — resulted in a 3-fold increase in CYP1A2 catalytic efficiency (kcat/Km) and a 2-fold lower Km (higher affinity) [3]. Although direct pKa measurement for the target compound has not been published, the predicted pKa shift is quantitatively consistent with the class-level effect of vicinal gem-difluorination on amine basicity [3][4].

Amine basicity Metabolic stability CYP1A2 N-dealkylation

Metabolic Regioselectivity Shift: Gem-Difluorination Reduces Aromatic Hydroxylation at the 4'-Position — Class-Level Evidence from Propranolol Analogs

In the propranolol analog series studied by Upthagrove and Nelson (2001), introduction of a gem-difluoro group at the carbon beta to the amine (1''-position) shifted the regioselectivity of CYP1A2-mediated metabolism: the ratio of aromatic 4'-hydroxylation to N-dealkylation decreased by approximately 40% compared to the non-fluorinated parent compound [1]. While the target compound 3-amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL carries fluorine on the aromatic ring rather than on the N-alkyl substituent, the gem-difluoro effect at the alpha-position to the amine is expected to produce a qualitatively similar shift in metabolic soft spots, reducing the susceptibility of the 3,4-difluorophenyl ring to CYP450-mediated hydroxylation [2]. This inference is supported by the broader medicinal chemistry literature demonstrating that vicinal fluorine substitution increases the ionization potential of aromatic rings, disfavoring electrophilic oxidation [3].

CYP1A2 metabolism Regioselectivity Aromatic hydroxylation Drug-drug interaction risk

Lack of Amino Group Regioisomerism: 3-Amino vs. 2-Amino Positional Differentiation

The target compound places the primary amine at the 3-position (beta to the alcohol, alpha to the aryl ring), whereas the commonly available analog 2-amino-3-(3,4-difluorophenyl)propan-1-ol (CAS 218450-18-1) carries the amine at the 2-position (alpha to the alcohol) . This regioisomeric difference is not trivial: the 3-amino arrangement places the amine adjacent to the 3,4-difluorophenyl ring, creating a benzylic amine motif. Benzylic amines have measurably different pKa values (typically 4.5–6.0) compared to aliphatic amines (pKa 7.5–9.0), altering protonation state at physiological pH and affecting target engagement in biological assays [1]. In the context of CB1 receptor inverse agonist synthesis — an application documented for the 2,2-difluoropropan-1-ol scaffold — the amine position determines the vector of hydrogen bond donation to the receptor . No quantitative head-to-head affinity comparison has been published for the two regioisomers at any biological target.

Regioisomeric purity Synthetic intermediate Chiral amine

Procurement-Relevant Application Scenarios for 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL


CNS Penetrant Beta-Adrenergic Receptor Ligand Development

The computed LogP of 1.59 and low TPSA of 46.25 Ų place this building block within the favorable CNS drug space (typically TPSA < 70 Ų and 1 < LogP < 4) . Combined with the class-level evidence that gem-difluorination reduces amine pKa by ~2.5 units, the compound is a rational starting material for synthesizing brain-penetrant beta-blocker analogs with reduced peripheral metabolic clearance. The recently published one-pot synthesis methodology for 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols demonstrates the feasibility of constructing such analogs from gem-difluoro amino alcohol precursors [1].

CB1 Receptor Inverse Agonist Scaffold with Reduced hERG Liability

The benzylic amine architecture of the 3-amino regioisomer is predicted to have a pKa of ~4.78, substantially lower than the pKa > 7.5 typical of aliphatic amine-containing CB1 ligands [2]. Since hERG channel blockade correlates strongly with amine basicity (pKa > 7.0), this building block offers a structural starting point for CB1 inverse agonist programs seeking to reduce cardiovascular safety risk [2]. The documented use of the simpler 3-amino-2,2-difluoropropan-1-ol scaffold in pyridopyrimidine-based CB1 inverse agonist synthesis supports this application vector .

Fluorinated Peptidomimetic and Statine Analog Intermediate

The 2,2-difluoro-3-amino alcohol motif is a recognized transition-state isostere in aspartyl protease inhibitor design (e.g., difluorostatone analogs) [3]. The additional 3,4-difluorophenyl substituent on the target compound provides a pre-installed aromatic pharmacophore that can engage the S1 pocket of proteases. The predicted metabolic regioselectivity shift away from aromatic hydroxylation (class-level inference from fluorinated propranolol analogs) suggests this building block may yield more metabolically stable peptidomimetics compared to non-fluorinated phenylalanine-derived amino alcohols [4].

Physicochemical Property-Driven Fragment Library Design

With a molecular weight of 223.17 Da, four fluorine atoms, and a balanced LogP/TPSA profile, this compound meets the criteria for a high-quality fluorinated fragment for library synthesis. The computed hydrogen bond donor count of 2 and acceptor count of 2 (from Leyan data) satisfy the Rule of Three for fragment-based drug discovery . Procurement of this specific tetrafluorinated building block — rather than the non-fluorinated or mono-fluorinated alternatives — provides maximal fluorine-derived NMR sensitivity (¹⁹F detection) for fragment screening against protein targets by ¹⁹F NMR, a technique where higher fluorine content directly improves assay sensitivity [5].

Quote Request

Request a Quote for 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.